Chemical structure and properties of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Chemical structure and properties of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Synthesis, Physicochemical Characterization, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive analysis of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea , a bioactive hybrid scaffold combining the privileged structures of tryptamine and phenylthiourea. This molecule acts as a critical intermediate in medicinal chemistry, serving as a precursor for heterocyclic synthesis (e.g., 2-aminothiazoles) and demonstrating intrinsic biological activity as a tyrosinase inhibitor, antimicrobial agent, and potential non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details optimized synthetic protocols, structural elucidation, and structure-activity relationships (SAR) for researchers in drug discovery.
Structural Chemistry & Molecular Modeling
The molecule (Formula:
-
The Indole Core (Tryptamine moiety): Provides high affinity for serotonergic (5-HT) and melatonergic receptors via
stacking interactions within hydrophobic binding pockets. -
The Thiourea Linker (
): Acts as a rigid bioisostere of urea. It functions as a dual hydrogen bond donor/acceptor and a potent metal chelator (specifically for and in metalloenzymes). -
The Phenyl Ring: Contributes lipophilicity and steric bulk, often occupying auxiliary binding sites to enhance selectivity.
Conformational Dynamics
Thioureas exhibit restricted rotation around the
Synthetic Pathways & Mechanism[1]
The most robust synthetic route utilizes the nucleophilic addition of tryptamine to phenyl isothiocyanate. This "click-like" reaction is atom-economical and generally requires no external catalyst.
Reaction Mechanism
The primary amine of the tryptamine attacks the electrophilic carbon of the isothiocyanate (
Figure 1: Nucleophilic addition mechanism for the synthesis of the target thiourea.
Experimental Protocol: Optimized Synthesis
Reagents: Tryptamine (1.0 eq), Phenyl Isothiocyanate (1.05 eq), Ethanol (Anhydrous) or Acetonitrile.
-
Dissolution: Dissolve 1.60 g (10 mmol) of Tryptamine in 20 mL of anhydrous ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (
) may be required. -
Addition: Add 1.42 g (1.25 mL, 10.5 mmol) of Phenyl Isothiocyanate dropwise over 5 minutes while stirring. A slight exotherm may be observed.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The starting amine spot ( ) should disappear, replaced by a higher product spot. -
Workup: Cool the reaction mixture to
in an ice bath. The product typically precipitates as a white or off-white solid. -
Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (
) followed by cold diethyl ether to remove unreacted isothiocyanate. -
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.
Yield Expectation: 85–95%. Melting Point: 138–140°C (Literature range for analogs).
Physicochemical Properties[2][3][4][5][6][7]
Understanding the physical behavior of this molecule is crucial for formulation and assay development.
| Property | Value / Characteristic | Relevance |
| LogP (Predicted) | ~3.2 – 3.5 | High lipophilicity; likely blood-brain barrier (BBB) permeable. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvents (DMSO, PEG-400) for biological assays. |
| Solubility (Organic) | High (DMSO, DMF, Acetone) | DMSO is the preferred vehicle for stock solutions (10-50 mM). |
| pKa | ~13 (Thiourea NH) | Remains neutral at physiological pH (7.4). |
| H-Bond Donors | 3 (Indole NH, 2x Thiourea NH) | Critical for receptor binding. |
| H-Bond Acceptors | 1 (Sulfur) | Sulfur is a "soft" acceptor, interacting well with soft acids. |
Biological Potential & Pharmacodynamics[6][8][9]
The 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea scaffold is a "privileged structure" in medicinal chemistry.
A. Tyrosinase & Phenoloxidase Inhibition
Phenylthiourea derivatives are potent inhibitors of copper-containing enzymes like tyrosinase.
-
Mechanism: The thiourea sulfur atom chelates the binuclear copper active site of the enzyme, preventing the oxidation of tyrosine to L-DOPA.
-
Application: Investigated for treatment of hyperpigmentation disorders and as a tool to block melanogenesis in developmental biology models (e.g., Zebrafish).
B. Antimicrobial & Antiviral Activity[1]
-
NNRTIs: Structural analogs (PETT derivatives) have shown activity against HIV-1 Reverse Transcriptase by binding to the allosteric hydrophobic pocket. The indole ring provides necessary
-interactions with aromatic residues (e.g., Tyr181, Tyr188) in the binding pocket. -
Antifungal: The thiourea moiety disrupts cell wall synthesis or metabolic pathways in Candida species.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each molecular region.
Characterization & Validation
To validate the synthesis, the following spectral data should be obtained.
Infrared Spectroscopy (FT-IR)[2]
-
: Broad absorption bands corresponding to
stretching (Indole and Thiourea). -
: Strong absorption characteristic of the
stretching vibration. This confirms the formation of the thiourea and absence of the isothiocyanate peak ( at ).
Nuclear Magnetic Resonance (
-NMR)
Solvent: DMSO-d6
-
10.8 ppm (s, 1H): Indole
. -
9.5 & 7.8 ppm (bs, 2H): Thiourea
protons (often broad due to exchange). - 7.0 – 7.6 ppm (m, 9H): Aromatic protons (Indole + Phenyl).
-
3.7 ppm (q, 2H): Methylene protons adjacent to Nitrogen (
). -
2.9 ppm (t, 2H): Benzylic methylene protons (Indole-
).
References
-
Synthesis of Thioureas: Li, Z., et al. (2013). "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45, 1667-1674.[3]
-
Crystal Structure & Conformation: Wang, M., et al. (2024).[4] "Crystal structure of thiourea derivatives." Zeitschrift für Kristallographie.
-
Biological Activity (Tyrosinase): Ryazanova, A.D., et al. (2012).[5][6] "The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase."[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.[6]
-
Tryptamine Derivatives: Alvarez-Builla, J., et al. (2011). "Medicinal Chemistry of Tryptamine Derivatives." Bentham Science.
-
General Properties: PubChem Compound Summary for substituted thioureas.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
